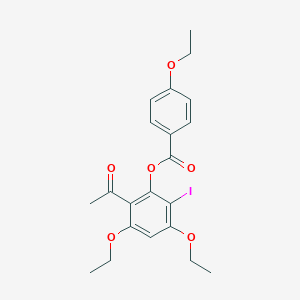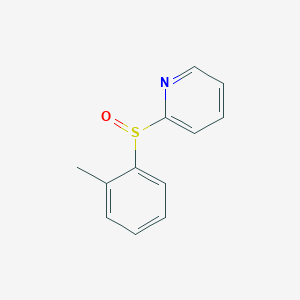
2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate, also known as ADEI, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. ADEI is a derivative of 2,5-dimethoxyphenethylamine (2C-H), a psychoactive drug that has been used recreationally. However, ADEI is not intended for human consumption and is solely used for research purposes.
Mecanismo De Acción
2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate acts as a partial agonist at the 5-HT2A receptor, meaning it activates the receptor to a lesser extent than a full agonist. 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has also been shown to have antagonist effects at other serotonin receptors, such as 5-HT2C and 5-HT7. The exact mechanism of action of 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate is not fully understood and requires further research.
Biochemical and Physiological Effects:
Studies have shown that 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has a lower potency and efficacy than other 5-HT2A receptor agonists such as LSD and psilocybin. However, 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has been shown to induce mild visual distortions and changes in mood and perception in human subjects. 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has also been shown to increase brain activity in regions associated with visual processing and sensory integration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate in lab experiments is that it is a selective ligand for the 5-HT2A receptor, which allows for more specific targeting of this receptor compared to other drugs that may also affect other serotonin receptors. However, 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has a lower potency and efficacy than other 5-HT2A receptor agonists, which may limit its usefulness in some experiments.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate and its potential applications in drug development. One future direction could be to investigate the effects of 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety. Another future direction could be to investigate the potential therapeutic effects of 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate in treating conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD). Overall, 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate shows promise as a tool for studying the role of serotonin receptors in the brain and may have potential applications in drug development.
Métodos De Síntesis
The synthesis of 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate involves a multi-step process that begins with the reaction of 2,5-dimethoxyphenethylamine with acetic anhydride to form 2-acetyl-3,5-dimethoxyphenethylamine. This intermediate is then reacted with ethyl iodide and potassium carbonate to form 2-acetyl-3,5-diethoxy-6-iodophenethylamine. Finally, this compound is esterified with 4-ethoxybenzoic acid to form 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate.
Aplicaciones Científicas De Investigación
2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has been studied for its potential use in drug development, specifically as a ligand for serotonin receptors. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the hallucinogenic effects of drugs such as LSD. 2-Acetyl-3,5-diethoxy-6-iodophenyl4-ethoxybenzoate has also been studied for its potential use as a radioligand for positron emission tomography (PET) imaging of serotonin receptors in the brain.
Propiedades
Fórmula molecular |
C21H23IO6 |
|---|---|
Peso molecular |
498.3 g/mol |
Nombre IUPAC |
(2-acetyl-3,5-diethoxy-6-iodophenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C21H23IO6/c1-5-25-15-10-8-14(9-11-15)21(24)28-20-18(13(4)23)16(26-6-2)12-17(19(20)22)27-7-3/h8-12H,5-7H2,1-4H3 |
Clave InChI |
MRKNWPQTXLKLHV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=CC(=C2I)OCC)OCC)C(=O)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=CC(=C2I)OCC)OCC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)
![3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)
![4-(4-chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B293214.png)



![N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene](/img/structure/B293220.png)
![4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B293222.png)
![2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate](/img/structure/B293225.png)